![molecular formula C28H44N2O B14635408 Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-42-3](/img/structure/B14635408.png)
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a heptyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride or copper complexes. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and undecyloxy chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The aromatic nature of the pyrimidine and phenyl rings allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific functional properties.
Wirkmechanismus
The mechanism by which Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound with a simpler structure.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Pyridazine: Diazine with nitrogen atoms at positions 1 and 2.
Uniqueness: The presence of long alkyl chains and aromatic groups enhances its solubility, stability, and reactivity compared to simpler pyrimidines .
Eigenschaften
CAS-Nummer |
57202-42-3 |
|---|---|
Molekularformel |
C28H44N2O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
5-heptyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-10-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
InChI-Schlüssel |
YBFHBANGFOUTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


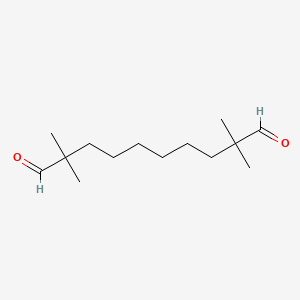
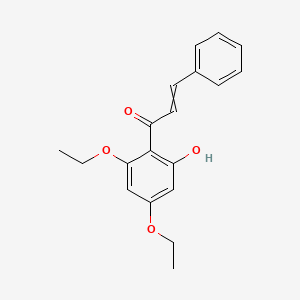
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
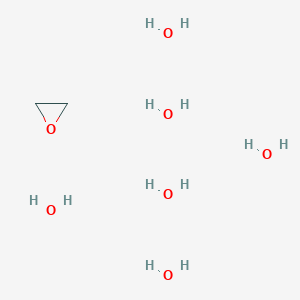

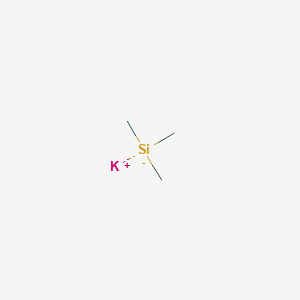
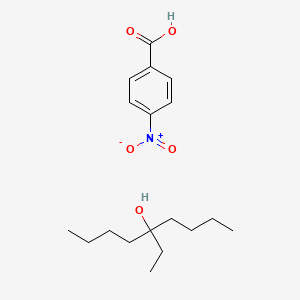

![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
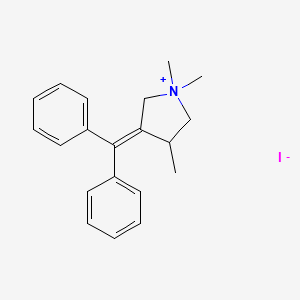

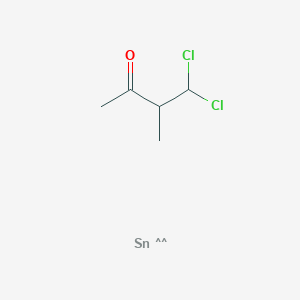
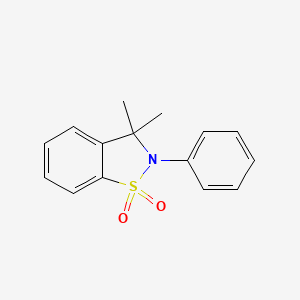
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
